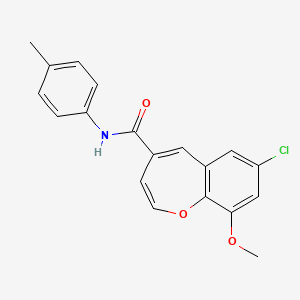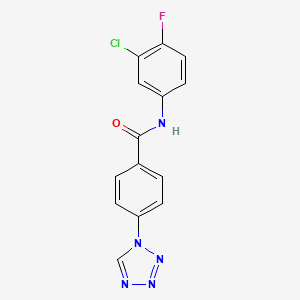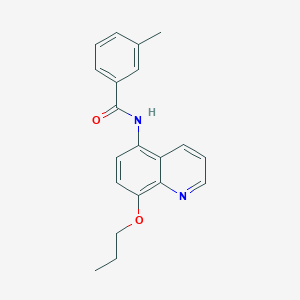![molecular formula C19H23BrN2O2 B11319506 4-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11319506.png)
4-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[2-(5-metilfurano-2-il)-2-(piperidin-1-il)etil]benzamida es un compuesto orgánico sintético que pertenece a la clase de las benzamidas
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-bromo-N-[2-(5-metilfurano-2-il)-2-(piperidin-1-il)etil]benzamida generalmente implica varios pasos:
Formación del anillo de Furano: El anillo de furano se puede sintetizar mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción de Piperidina: El anillo de piperidina se incorpora mediante reacciones de sustitución nucleofílica, a menudo utilizando piperidina y un grupo saliente adecuado.
Formación de Amida: El paso final implica la formación del enlace amida, generalmente mediante la reacción de una amina con un derivado de ácido carboxílico, como un cloruro de ácido o un éster, en condiciones básicas.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-bromo-N-[2-(5-metilfurano-2-il)-2-(piperidin-1-il)etil]benzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de furano se puede oxidar para formar furanonas u otros derivados oxigenados.
Reducción: El átomo de bromo se puede reducir a un átomo de hidrógeno, o el grupo amida se puede reducir a una amina.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos, como aminas o tioles, mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH₄) o gas hidrógeno (H₂) con un catalizador de paladio.
Sustitución: Se pueden utilizar nucleófilos como azida de sodio (NaN₃) o tiourea en condiciones básicas.
Productos Principales
Oxidación: Furanonas u otros derivados oxigenados.
Reducción: Benzamida desbromada o derivados de amina.
Sustitución: Benzamidas sustituidas con azido o tiol.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus potenciales efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-bromo-N-[2-(5-metilfurano-2-il)-2-(piperidin-1-il)etil]benzamida involucra su interacción con objetivos moleculares específicos. El átomo de bromo y el anillo de furano pueden facilitar la unión a enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. El anillo de piperidina puede mejorar la capacidad del compuesto para atravesar las membranas celulares y alcanzar objetivos intracelulares.
Comparación Con Compuestos Similares
Compuestos Similares
4-bromo-2-metil-N-[1-(5-metilfurano-2-il)etil]anilina: Estructura similar pero carece del anillo de piperidina.
(Z)-4-Bromo-5-(bromometileno)-3-metilfurano-2(5H)-ona: Contiene un anillo de furano y átomos de bromo pero difiere en la estructura general.
Singularidad
4-bromo-N-[2-(5-metilfurano-2-il)-2-(piperidin-1-il)etil]benzamida es único debido a su combinación de un átomo de bromo, un anillo de furano y un anillo de piperidina, lo que puede conferir propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C19H23BrN2O2 |
|---|---|
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
4-bromo-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C19H23BrN2O2/c1-14-5-10-18(24-14)17(22-11-3-2-4-12-22)13-21-19(23)15-6-8-16(20)9-7-15/h5-10,17H,2-4,11-13H2,1H3,(H,21,23) |
Clave InChI |
GEOYMXYJANOIME-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319430.png)
![Ethyl 2-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11319438.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11319445.png)
![4-[(4-chlorobenzyl)sulfanyl]-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11319451.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11319456.png)

![N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11319460.png)
![2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11319467.png)
![N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B11319472.png)
![N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide](/img/structure/B11319477.png)
![4-(Propan-2-yl)phenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11319484.png)


![2,3-Dimethylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11319532.png)
